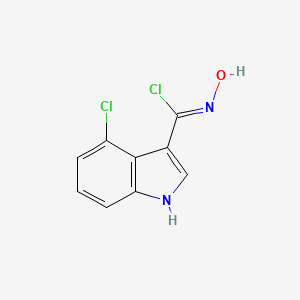

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the incorporation of sulfonamide groups into naphthalene derivatives. For instance, a novel monomer N-2-propenyl-(5-dimethylamino)-1-naphthalene sulfonamide was synthesized for use in fluorescent molecularly imprinted polymers (MIPs) specific for 2,4-dinitrotoluene (DNT) detection . This suggests that similar synthetic strategies could be employed for the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide, potentially involving the attachment of a morpholinoethyl group to a naphthalene sulfonamide core.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their physical and chemical properties. For example, the crystal structure of a related compound, 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid, shows that molecules form inversion dimers via hydrogen bonds, and the naphthalene groups are arranged in a herring-bone motif . This indicates that the molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide may also exhibit specific hydrogen bonding patterns and arrangements that could be relevant for its function.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by the presence of functional groups. The fluorescent monomer mentioned in the first paper is designed to interact with DNT vapors, leading to quenching of fluorescence. This implies that the compound of interest may also participate in chemical reactions that are sensitive to its environment, potentially leading to changes in its optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. The fluorescent properties of the monomer used in the MIPs and the hydrogen bonding patterns observed in the crystal structure of the sulfonamide derivative suggest that N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide may also exhibit unique optical and bonding characteristics. These properties could be relevant for applications in sensing, imaging, or as a component in polymeric materials.

科学的研究の応用

Fluorescent Probe Techniques

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a fluorescent probe, exhibits strong fluorescence when bound to proteins, enabling the sensitive and rapid determination of binding mechanisms, such as those involving p-hydroxybenzoic acid esters to bovine serum albumin. The fluorescent properties of this probe facilitate indirect measurements of binding interactions, suggesting hydrophobic nature mechanisms primarily involving the aromatic ring for binding sites (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Supramolecular Chemistry

Naphthalene-1,5-diphosphonic acid and its derivatives exhibit distinct solvatomorphs and structural diversity when forming supramolecular assemblies with dimethylamino compounds. This structural variation impacts the hydrogen bond network's dimensionality, reflecting the influence of conformational flexibility on the assembly's properties (Michał J. Białek, Jan K. Zaręba, J. Janczak, J. Zoń, 2013).

Fluorescent pH Probes

New europium(III) complexes designed with dimethylamino-naphthalene sulfonamide derivatives act as fluorescent pH probes. These probes can sensitively monitor pH changes in neutral aqueous solutions and are useful for detecting pH in both cultured cells and in vivo, demonstrating the potential for biomedical applications (Xiaoling Zhang, Yang Jiao, Xu Jing, Hong-mei Wu, Guangjie He, Chunying Duan, 2011).

Polymer Chemistry

Sulfonated poly(aryl ether sulfone) polymers containing dimethylamino derivatives have been synthesized for use in proton exchange membranes. These materials show low water uptake and high proton conductivity, making them suitable for applications in fuel cell technologies (Qiang Zhang, Qifeng Zhang, Suobo Zhang, Shenghai Li, 2010).

特性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-26(2)22-10-7-20(8-11-22)24(27-13-15-30-16-14-27)18-25-31(28,29)23-12-9-19-5-3-4-6-21(19)17-23/h3-12,17,24-25H,13-16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYUYUSLIBKNGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

![2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2504194.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)